molecular formula C24H17N3O3 B3480836 2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3480836
M. Wt: 395.4 g/mol
InChI Key: ONGLFCBJJNPFNN-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a pyridine ring, and a benzoxazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the naphthalen-2-yloxy acetic acid derivative, which is then coupled with a benzoxazole derivative under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome and efficiency of the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide stands out due to its unique combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-naphthalen-2-yloxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c28-23(15-29-20-9-7-16-4-1-2-5-17(16)12-20)26-19-8-10-22-21(13-19)27-24(30-22)18-6-3-11-25-14-18/h1-14H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGLFCBJJNPFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide
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2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide
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2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide
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2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 5
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2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide
Reactant of Route 6
2-(naphthalen-2-yloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide

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